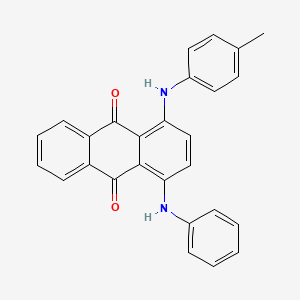
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 4-methylphenyl group and the other with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 4-methylaniline and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the design of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone.
1-((4-Methylphenyl)amino)-9,10-anthraquinone: A similar compound with a different substitution pattern.
1-Phenylamino-4-(phenylamino)anthraquinone: Lacks the 4-methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both 4-methylphenyl and phenyl groups attached to the anthraquinone core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of specialized dyes and pigments.
Eigenschaften
CAS-Nummer |
28141-00-6 |
|---|---|
Molekularformel |
C27H20N2O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-anilino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H20N2O2/c1-17-11-13-19(14-12-17)29-23-16-15-22(28-18-7-3-2-4-8-18)24-25(23)27(31)21-10-6-5-9-20(21)26(24)30/h2-16,28-29H,1H3 |
InChI-Schlüssel |
WQNMFEKGZGXWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


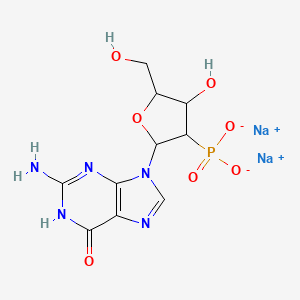
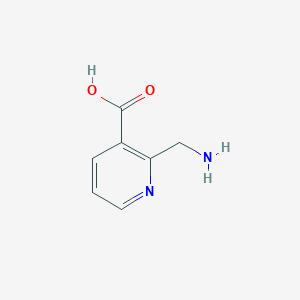
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)

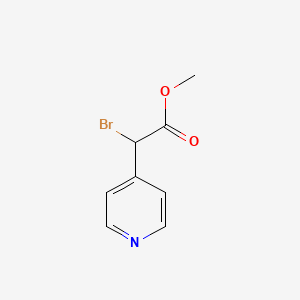
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

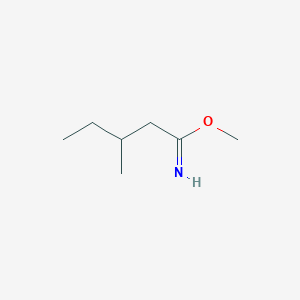
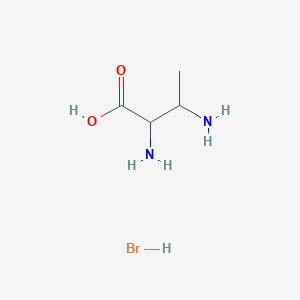
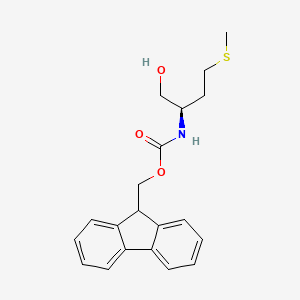
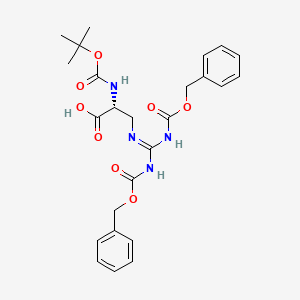
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
